2,5-dichloro-N-(4-phenylbutyl)benzamide
Overview
Description
2,5-dichloro-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C17H17Cl2NO It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a phenylbutyl group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-phenylbutyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Oxidation Reactions: The phenylbutyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products with different substituents on the benzene ring.
Reduction: Formation of 2,5-dichloro-N-(4-phenylbutyl)amine.
Oxidation: Introduction of hydroxyl or carboxyl groups on the phenylbutyl chain.
Scientific Research Applications
2,5-dichloro-N-(4-phenylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the phenylbutyl group, resulting in different chemical properties.
N-(4-phenylbutyl)benzamide:
2,5-dichloro-N-(4-methylbutyl)benzamide: Has a methyl group instead of a phenyl group, altering its chemical behavior.
Properties
IUPAC Name |
2,5-dichloro-N-(4-phenylbutyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c18-14-9-10-16(19)15(12-14)17(21)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILMVGMMHBEJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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